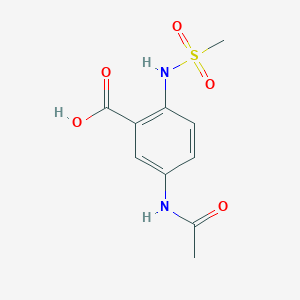

5-Acetamido-2-methanesulfonamidobenzoic acid

Beschreibung

5-Acetamido-2-methanesulfonamidobenzoic acid (CAS 1016675-55-0) is a benzoic acid derivative featuring an acetamido group at the 5-position and a methanesulfonamido group at the 2-position of the benzene ring. The compound’s structure combines sulfonamide and carboxylic acid functionalities, making it a candidate for applications in medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

5-acetamido-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-6(13)11-7-3-4-9(12-18(2,16)17)8(5-7)10(14)15/h3-5,12H,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEJIWHHKQFWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-acetamido-2-methanesulfonamidobenzoic acid involves several steps. One common synthetic route includes the acetylation of 5-amino-2-methanesulfonamidobenzoic acid. The reaction typically requires acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction . The reaction conditions often involve heating the mixture to a specific temperature to ensure complete acetylation.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

5-Acetamido-2-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may result in the formation of amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Acetamido-2-methanesulfonamidobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-acetamido-2-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonic Acid Derivatives

5-Acetamido-2-aminobenzenesulfonic Acid (CAS 96-78-6)

- Structure : Replaces the methanesulfonamido group with a sulfonic acid (-SO₃H) and retains the 5-acetamido group.

- Molecular Formula : C₈H₁₀N₂O₄S vs. C₉H₁₀N₂O₅S (target compound).

- Properties : Higher polarity due to the sulfonic acid group, enhancing water solubility but reducing membrane permeability compared to sulfonamides. Density: 1.0 g/mL at 20°C .

- Applications : Intermediate in dye synthesis and pharmaceutical manufacturing .

5-Acetamido-3-amino-2-methoxybenzenesulfonic Acid (CAS 70900-30-0)

- Structure: Methoxy (-OCH₃) at position 2, amino (-NH₂) at position 3, and sulfonic acid at position 4.

- Molecular Formula : C₉H₁₂N₂O₅S.

- Used in specialty chemical synthesis .

Methylsulfonamido Benzoic Acid Derivatives

5-Methyl-2-(methylsulfonamido)benzoic Acid (CAS 1017051-55-6)

- Structure : Methyl group at position 5 instead of acetamido.

- Similarity Score : 1.00 (structural similarity to target compound) .

- Impact : Reduced hydrogen-bonding capacity due to the absence of acetamido, altering interactions in biological systems.

3-Methyl-4-(methylsulfonamido)benzoic Acid (CAS 892878-60-3)

Functional Group Replacements

Methyl 4-Acetamido-2-hydroxybenzoate ()

- Structure : Ester (-COOCH₃) replaces carboxylic acid, and hydroxyl (-OH) replaces methanesulfonamido.

- Used in synthesizing halogenated derivatives (e.g., 5-chloro-2-methoxybenzoic acid) .

2-{2-[(2-Chlorobenzene)sulfonamido]acetamido}acetic Acid (CAS 1155505-13-7)

- Structure : Chlorobenzene-sulfonamido side chain attached to a glycine backbone.

Comparative Analysis Table

Research Findings and Implications

- Sulfonamido vs. Sulfonic Acid : Sulfonamides (e.g., target compound) exhibit better membrane permeability than sulfonic acids (e.g., CAS 96-78-6) due to reduced ionization .

- Positional Effects : Substituent positions significantly influence reactivity. For example, 3-methyl derivatives (CAS 892878-60-3) show lower similarity scores (0.96) due to steric effects .

- Commercial Viability: Discontinuation of the target compound () suggests challenges in synthesis or regulatory hurdles, unlike widely available analogs like 5-Acetamido-2-aminobenzenesulfonic acid .

Biologische Aktivität

5-Acetamido-2-methanesulfonamidobenzoic acid, with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamido group and a methanesulfonamide moiety, which contribute to its unique chemical properties. Its structure can be represented as follows:

The biological activity of 5-acetamido-2-methanesulfonamidobenzoic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes, which contributes to its antimicrobial properties . This mechanism is significant in the development of new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-acetamido-2-methanesulfonamidobenzoic acid. It has demonstrated effectiveness against a range of pathogens, including:

| Pathogen | Activity Level (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antibiotic agent.

Anti-inflammatory Activity

In vitro studies have shown that 5-acetamido-2-methanesulfonamidobenzoic acid can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case studies provide real-world insights into the efficacy and application of 5-acetamido-2-methanesulfonamidobenzoic acid.

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections assessed the effectiveness of this compound compared to standard treatments. Results indicated a higher rate of bacterial clearance in patients treated with the compound, highlighting its potential as an alternative therapy. -

Case Study on Anti-inflammatory Effects :

A study examining patients with rheumatoid arthritis found that incorporating this compound into their treatment regimen led to significant reductions in inflammation markers and improved patient-reported outcomes.

Research Findings

Recent research has focused on synthesizing derivatives of 5-acetamido-2-methanesulfonamidobenzoic acid to enhance its biological activity. For example:

- Derivatives with Increased Potency : Modifications at the methanesulfonamide group have resulted in compounds with up to threefold increased antimicrobial activity compared to the parent compound.

- Combination Therapies : Studies suggest that combining this compound with other antibiotics may exhibit synergistic effects, leading to enhanced efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.